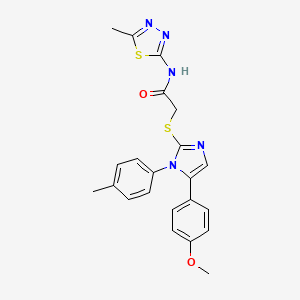

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a heterocyclic hybrid featuring a 1H-imidazole core substituted with 4-methoxyphenyl and p-tolyl groups, linked via a thioether bridge to an acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazol-2-yl group. Its design leverages the pharmacophoric features of imidazole (known for hydrogen bonding and π-π interactions) and thiadiazole (associated with metabolic stability and enzyme inhibition) . The 4-methoxyphenyl group enhances lipophilicity and may improve binding to aromatic enzyme pockets, while the p-tolyl substituent contributes to steric bulk and electron-rich interactions .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S2/c1-14-4-8-17(9-5-14)27-19(16-6-10-18(29-3)11-7-16)12-23-22(27)30-13-20(28)24-21-26-25-15(2)31-21/h4-12H,13H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTPKFRCJIOLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule characterized by a complex structure featuring an imidazole ring, thioether linkage, and acetamide functionality. Its potential biological activities, particularly in medicinal chemistry, have garnered interest due to the presence of functional groups that may enhance its interaction with biological targets.

Structural Overview

This compound's molecular formula is , indicating a rich chemical diversity that contributes to its biological activity. The structural components include:

- Imidazole Ring : Known for its role in various biological processes.

- Methoxyphenyl and p-Tolyl Groups : These aromatic substituents may influence the compound's lipophilicity and binding affinity.

- Thioether Linkage : This feature can enhance stability and modulate interactions with biological macromolecules.

Anticancer Potential

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values in the range of 80–1000 nM for imidazole derivatives against colorectal and cervical cancer cells, suggesting that structural modifications can lead to enhanced potency against specific cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Compound 13 | SW480 | 27.42 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities crucial for cancer cell proliferation.

- Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

- Anticancer Activity : A study focusing on benzimidazole derivatives showed that structural modifications led to significant improvements in anticancer activity, with some compounds exhibiting IC50 values as low as 14.1 μmol/L against DNA Topo I . This suggests that our target compound may also exhibit similar properties due to its structural features.

- Antimicrobial Properties : Other derivatives of imidazole have been studied for their antimicrobial effects. The presence of the methoxy group could enhance the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against resistant strains .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key observations include:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar thiadiazole moieties have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of related thiadiazole derivatives against human cancer cell lines such as PC3 (prostate cancer) and HT-29 (colon cancer). These compounds were tested using the MTT assay, revealing varying degrees of cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy .

The unique structure of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide allows it to interact with specific biological targets. The imidazole ring may serve as a ligand for metal ions or enzymes, potentially inhibiting their activity .

Materials Science

In addition to its biological applications, this compound can be utilized in developing new materials due to its unique chemical properties. Its thioether linkage may enhance stability and reactivity in polymer synthesis or as a precursor for novel materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of imidazole-thiadiazole hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Key Observations

Structural Variations: The target compound uniquely combines 4-methoxyphenyl and p-tolyl on the imidazole ring, differentiating it from analogs like Compound 4 (phenyl and methylphenyl) . Compared to 9e, which uses a triazole-phenoxymethyl linker, the target compound’s thioether bridge simplifies synthesis while maintaining rigidity .

Synthetic Efficiency :

- The target compound follows Method D (K₂CO₃-mediated nucleophilic substitution), a cost-effective route shared with Compound 4 but distinct from the Cu(I)-catalyzed click chemistry required for 9e .

Biological Activity :

- COX1/2 Inhibition : Compound 4 (thiazol-2-yl) showed moderate COX inhibition (IC₅₀ ~10 µM), while the target compound’s 5-methyl-thiadiazole group may enhance selectivity due to increased electron-withdrawing effects .

- Acetylcholinesterase Inhibition : Piperidine-containing analogs (e.g., 7a-7l ) achieved IC₅₀ values of 2–8 µM, suggesting the target compound’s p-tolyl group could similarly enhance hydrophobic binding .

- Docking Studies : 9e demonstrated superior binding to α-glucosidase (ΔG = −9.2 kcal/mol) compared to bromophenyl-substituted analogs (ΔG = −8.5 kcal/mol), implying the 4-methoxyphenyl group in the target compound may optimize enzyme interactions .

Table 2: Pharmacological Comparison

Q & A

(Basic) What synthetic strategies are commonly employed to construct the thioether and acetamide linkages in this compound?

The thioether linkage (C–S–C) is typically introduced via nucleophilic substitution between a thiol-containing intermediate (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) and a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under basic conditions (e.g., K₂CO₃ in refluxing ethanol) . The acetamide moiety is incorporated by reacting an amine-functionalized heterocycle (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with activated acylating agents. Purification often involves recrystallization from ethanol or acetone to isolate the final product .

(Advanced) How can Design of Experiments (DoE) optimize reaction parameters for improved yield and selectivity?

Statistical optimization using DoE can systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, flow-chemistry setups (as demonstrated in Omura-Sharma-Swern oxidations) enable precise control over reaction parameters, reducing side products and enhancing reproducibility . Central Composite Design (CCD) or Response Surface Methodology (RSM) can model interactions between variables, identifying optimal conditions for coupling reactions or cyclization steps .

(Basic) What spectroscopic and analytical techniques are critical for structural validation?

- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and thiadiazole rings, and verify substituent positions (e.g., methoxyphenyl vs. p-tolyl groups) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm⁻¹, C–S vibrations at ~600–700 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (discrepancies >0.3% suggest impurities) .

(Advanced) How can molecular docking elucidate potential biological targets for this compound?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding interactions with enzymes like cyclooxygenase (COX1/2) or acetylcholinesterase. For example, docking poses may reveal hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2), while hydrophobic interactions stabilize the aryl moieties . Free energy calculations (MM/GBSA) can rank binding affinities, guiding SAR modifications .

(Advanced) How should researchers resolve discrepancies between experimental and computational spectral data?

Contradictions in NMR shifts or IR peaks may arise from tautomerism, solvent effects, or crystallographic packing. Strategies include:

- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations, particularly in imidazole-thiadiazole hybrids .

- X-ray Crystallography : Provide definitive proof of regiochemistry and stereoelectronic effects .

- DFT Calculations : Simulate NMR/IR spectra under experimental conditions (e.g., solvent dielectric constant) using Gaussian or ORCA .

(Basic) What are the recommended protocols for monitoring reaction progress and purity assessment?

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to track consumption of starting materials (Rf ~0.5 for intermediates) .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>95% for biological assays) .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

(Advanced) What methodologies address low solubility in aqueous buffers for in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or thiadiazole moieties .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

(Advanced) How can researchers mitigate oxidative degradation during storage?

- Inert Atmospheres : Store under argon or nitrogen in amber vials to prevent photodegradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid-state samples .

- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for long-term storage .

(Basic) What safety precautions are critical during synthesis and handling?

- Ventilation : Use fume hoods when handling volatile solvents (e.g., acetic acid during reflux) .

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with thiol intermediates .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal according to EPA guidelines .

(Advanced) How can computational tools predict metabolic pathways and toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.